molecular formula C19H13NO3S2 B2844620 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide CAS No. 1797600-54-4

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2844620
CAS RN: 1797600-54-4
M. Wt: 367.44
InChI Key: NABKKIODFHJTAG-UHFFFAOYSA-N
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Description

“N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide” is a compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene-based analogs have been synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive .


Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anti-Inflammatory Activity: Thiophene-based compounds have demonstrated anti-inflammatory properties. They can modulate inflammatory pathways and may be useful in treating inflammatory diseases.

Anti-Cancer Potential: Certain thiophene derivatives exhibit anti-cancer activity. Researchers have explored their effects on cancer cell lines, and they hold promise as potential chemotherapeutic agents.

Anti-Fungal Properties: Thiophene-containing molecules have been investigated for their antifungal activity. They may serve as effective agents against fungal infections.

Kinase Inhibition: Some thiophene compounds act as kinase inhibitors, interfering with cellular signaling pathways. These inhibitors are relevant in cancer research and drug development.

Anti-Anxiety and Anti-Psychotic Effects: Thiophene derivatives have been studied for their impact on anxiety and psychiatric disorders. They may modulate neurotransmitter systems and offer therapeutic benefits.

Estrogen Receptor Modulation: Researchers have explored the estrogen receptor-modulating effects of thiophene-based compounds. These molecules could be relevant in hormone-related conditions.

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives find applications in material science:

Organic Electronics: Thiophene-containing polymers are used in organic electronic devices such as organic solar cells, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

Conductive Polymers: Thiophene-based polymers exhibit electrical conductivity, making them valuable in conductive coatings, sensors, and flexible electronics.

Photovoltaics: Thiophene derivatives contribute to the development of efficient organic photovoltaic materials, harnessing sunlight for energy conversion.

Sensing Applications: Functionalized thiophenes can be employed in chemical sensors, detecting specific analytes due to their selective interactions.

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .

properties

IUPAC Name

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3S2/c21-18(13-7-8-24-11-13)17-6-5-14(25-17)10-20-19(22)16-9-12-3-1-2-4-15(12)23-16/h1-9,11H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABKKIODFHJTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide

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